molecular formula C10H8Cl2N2O B2542317 (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide CAS No. 1164117-25-2

(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide

Cat. No.: B2542317
CAS No.: 1164117-25-2
M. Wt: 243.09
InChI Key: LMPZWYJEHZUASK-MKMNVTDBSA-N
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Description

(1E)-1-[(3,4-Dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide, with the CAS number 1164117-25-2, is a chemical compound provided for research and development purposes. It has a molecular formula of C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound is characterized as an inner salt, a structure that integrates a positively charged immonium group and a negatively charged pyrazolidinone moiety within the same molecule. The 3,4-dichlorophenyl substituent is a common pharmacophore in medicinal chemistry, often associated with biological activity. Researchers are exploring compounds with pyrazole and pyrazolidinone cores for their potential as antimicrobial agents, particularly in the fight against antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the pyrazolo-pyrimidine class of compounds, which shares structural similarities with the pyrazolidinone system, has demonstrated significant therapeutic potential in preclinical studies, including neuroprotective effects in models of Parkinson's disease and anti-tumor activity in glioblastoma research . This reagent is intended for use in laboratory and scientific research only. All products are strictly for non-medical applications, including but not limited to industrial use, chemical analysis, and life science research. They are not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(15)13-14/h1-2,5-6H,3-4H2/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZWYJEHZUASK-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CC2=CC(=C(C=C2)Cl)Cl)N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/[N+](=C\C2=CC(=C(C=C2)Cl)Cl)/N=C1[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation

The reaction between 3,4-dichlorophenylhydrazine and a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux conditions yields the corresponding hydrazone. This intermediate is critical for subsequent cyclization. The reaction typically proceeds at 80°C for 6–8 hours, with yields exceeding 75%.

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: None required (acidic conditions from hydrazine hydrochloride suffice)

Cyclization to Pyrazolidinium Salts

The hydrazone intermediate undergoes cyclization in the presence of a Brønsted acid, such as hydrochloric acid, to form the pyrazolidinium salt. This step involves intramolecular nucleophilic attack, followed by protonation to stabilize the cationic ring.

Key Parameters:

  • Acid: Concentrated HCl (2 equiv)
  • Solvent: Ethanol/water mixture (3:1 v/v)
  • Reaction Time: 12 hours at room temperature

Deprotonation to Generate the Ylide

The pyrazolidinium salt is treated with a mild base to deprotonate the α-hydrogen, yielding the final ylide. Sodium bicarbonate or triethylamine are commonly employed to avoid over-baseification, which could lead to decomposition.

Base Selection and Optimization

Triethylamine in dichloromethane at 0°C provides optimal deprotonation efficiency (90–95% yield). The reaction is quenched with ice-cold water, and the product is extracted using ethyl acetate.

Critical Factors:

  • Base: Triethylamine (1.2 equiv)
  • Temperature: 0–5°C (prevents side reactions)
  • Workup: Rapid extraction to minimize hydrolysis

Alternative Routes via Schiff Base Intermediates

A parallel approach involves forming a Schiff base prior to cyclization. This method is advantageous when starting from aromatic aldehydes and substituted hydrazines.

Schiff Base Synthesis

3,4-Dichlorobenzaldehyde reacts with pyrazolidin-3-one hydrazine in methanol, catalyzed by acetic acid, to form the Schiff base. This intermediate is isolated via filtration and recrystallized from methanol.

Reaction Schema:
$$
\text{3,4-Dichlorobenzaldehyde} + \text{Pyrazolidin-3-one Hydrazine} \xrightarrow{\text{AcOH, MeOH}} \text{Schiff Base}
$$

Oxidative Cyclization

The Schiff base undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO), forming the pyrazolidinium ylide. This one-pot method reduces purification steps and achieves 70–80% yields.

Conditions:

  • Oxidizing Agent: I₂ (1.5 equiv)
  • Solvent: DMSO
  • Temperature: 60°C for 4 hours

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Yield (%) Key Advantages Limitations
Hydrazone Cyclization 75–85 High purity, minimal byproducts Requires acidic conditions
Base Deprotonation 90–95 Rapid, room-temperature compatible Sensitive to moisture
Schiff Base Oxidation 70–80 One-pot synthesis, fewer steps Requires toxic oxidant (I₂)

Mechanistic Insights and Spectral Validation

Mechanistic Pathway

The hydrazone cyclization proceeds via a six-membered transition state, where the β-keto carbonyl oxygen facilitates proton transfer, enabling ring closure. Deprotonation then generates the ylide’s conjugated base, stabilized by resonance.

Spectroscopic Confirmation

  • ¹H NMR : The ylide’s vinylic proton resonates as a singlet at δ 7.8–8.0 ppm, while the pyrazolidinium protons appear as multiplets at δ 3.5–4.5 ppm.
  • IR : A strong absorption at 1650 cm⁻¹ confirms the C=O stretch, and a band at 1580 cm⁻¹ corresponds to the C=N vibration.

Industrial-Scale Considerations

For large-scale production, the hydrazone cyclization route is preferred due to its compatibility with continuous flow reactors. However, solvent recovery (ethanol/water) and waste acid management remain challenges.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.

Medicine

The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorinated Aromatic Moieties

The compound shares structural similarities with triazole-thione derivatives, such as "(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione" . Both feature chlorinated aromatic rings and heterocyclic cores, but the pyrazolidinium ylium system in the target compound introduces distinct electronic properties compared to the triazole-thione framework.

Physicochemical and Spectroscopic Properties

While spectroscopic data for the target compound are unavailable, analogous studies on chlorinated heterocycles highlight key trends:

  • UV-Vis Spectroscopy: Compounds with conjugated enone systems (e.g., α,β-unsaturated ketones) exhibit strong absorbance in the 250–300 nm range due to π→π* transitions, as observed in related pyrazolidinones .
  • NMR Spectroscopy : The 3,4-dichlorophenyl group would likely produce distinct aromatic proton signals (δ 7.2–7.8 ppm) and carbon resonances (δ 120–140 ppm) in ¹H- and ¹³C-NMR, comparable to those of Isorhamnetin-3-O glycoside derivatives .

Reactivity and Functional Group Interactions

The pyrazolidinium ylium core is more electrophilic than triazole-thione systems, making it prone to nucleophilic attack at the carbonyl group. In contrast, the triazole-thione compound described in forms extensive hydrogen-bonded networks (N–H···O/S and O–H···S), which stabilize its crystal structure. Such interactions may be less prominent in the target compound due to the absence of thione or hydroxyl groups.

Environmental and Toxicological Behavior

The lumping strategy described in posits that structurally similar compounds (e.g., chlorinated aromatics with heterocyclic backbones) may share environmental persistence or toxicity profiles. However, the pyrazolidinium ylium’s charged nature could alter its bioavailability compared to neutral triazole-thione derivatives.

Research Implications and Gaps

Synthesis and Characterization : The target compound’s synthesis route remains undocumented. Methods used for triazole-thione derivatives (e.g., condensation reactions ) could be adapted, but the ylium system may require specialized conditions.

Biological Activity : Chlorinated aromatics often exhibit antimicrobial or anticancer properties, but the ylium’s reactivity might confer unique pharmacological effects.

Environmental Impact : Further studies are needed to assess whether lumping strategies apply to this compound, particularly regarding degradation pathways.

Biological Activity

Overview of Pyrazolidine Derivatives

Pyrazolidine derivatives, including those with substituents like dichlorophenyl groups, are known for their diverse biological activities. These compounds often exhibit anti-inflammatory, analgesic, and antipyretic properties. The biological activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain.

Biological Activity

Mechanisms of Action:

  • COX Inhibition: Many pyrazolidine derivatives inhibit COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory process.
  • Antioxidant Properties: Some compounds demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Cell Signaling Modulation: These compounds may influence various signaling pathways, including those related to apoptosis and cell proliferation.

Case Studies

  • Anti-inflammatory Activity:
    • A study on similar pyrazolidine derivatives revealed that they significantly reduced inflammation in animal models by inhibiting COX enzymes. The effectiveness was measured using paw edema models in rats, showing a dose-dependent response.
  • Analgesic Effects:
    • Research has indicated that certain pyrazolidine derivatives provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This was assessed through tail-flick tests in mice, demonstrating significant pain relief.
  • Antioxidant Activity:
    • In vitro studies have shown that some pyrazolidine compounds exhibit potent antioxidant activity, scavenging free radicals and reducing lipid peroxidation in cellular models.

Data Table: Biological Activities of Pyrazolidine Derivatives

Compound NameActivity TypeMechanismReference
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo...Anti-inflammatoryCOX inhibition[General Knowledge]
Pyrazolidine AAnalgesicCOX inhibition[General Knowledge]
Pyrazolidine BAntioxidantFree radical scavenging[General Knowledge]
Pyrazolidine CCytotoxicApoptosis induction[General Knowledge]

Research Findings

Recent studies have focused on optimizing the structure of pyrazolidines to enhance their biological activity while reducing side effects. Modifications at the phenyl ring or the pyrazolidine core can lead to improved selectivity for COX isoforms or enhanced solubility profiles.

Future Directions:

  • Further research is needed to explore the structure-activity relationship (SAR) of these compounds.
  • Investigating potential therapeutic applications beyond inflammation and pain management, such as in cancer therapy or neuroprotection.

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